Cas no 2229072-52-8 (2-(But-3-yn-2-yl)-5-nitrothiophene)

2-(But-3-yn-2-yl)-5-nitrothiophene is a nitro-substituted thiophene derivative featuring an alkyne functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of both electron-withdrawing (nitro) and electron-donating (alkyne) groups enhances its reactivity in cross-coupling reactions and cycloadditions, facilitating the construction of complex heterocyclic frameworks. Its structural motif is particularly valuable in medicinal chemistry for developing bioactive molecules, including potential kinase inhibitors and antimicrobial agents. The compound's stability under standard conditions and compatibility with diverse reaction conditions further underscore its utility in synthetic applications. Proper handling and storage are recommended due to its nitro group, which may pose reactivity concerns under extreme conditions.
2-(But-3-yn-2-yl)-5-nitrothiophene structure
2229072-52-8 structure
Product Name:2-(But-3-yn-2-yl)-5-nitrothiophene
CAS No:2229072-52-8
MF:C8H7NO2S
MW:181.211680650711
CID:6282600
PubChem ID:165927488
Update Time:2025-06-11

2-(But-3-yn-2-yl)-5-nitrothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(but-3-yn-2-yl)-5-nitrothiophene
    • EN300-1814112
    • 2229072-52-8
    • 2-(But-3-yn-2-yl)-5-nitrothiophene
    • Inchi: 1S/C8H7NO2S/c1-3-6(2)7-4-5-8(12-7)9(10)11/h1,4-6H,2H3
    • InChI Key: DBPOCLMXXVNXSC-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(C#C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 181.01974964g/mol
  • Monoisotopic Mass: 181.01974964g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 74.1Ų

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Additional information on 2-(But-3-yn-2-yl)-5-nitrothiophene

Introduction to 2-(But-3-yn-2-yl)-5-nitrothiophene (CAS No. 2229072-52-8)

2-(But-3-yn-2-yl)-5-nitrothiophene (CAS No. 2229072-52-8) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound is characterized by its butynyl and nitrothiophene moieties, which confer it with distinct chemical and physical properties.

The chemical structure of 2-(But-3-yn-2-yl)-5-nitrothiophene consists of a thiophene ring substituted with a butynyl group at the 2-position and a nitro group at the 5-position. The presence of these functional groups imparts the molecule with high reactivity and stability, making it an attractive candidate for a wide range of synthetic transformations and biological studies.

In the realm of medicinal chemistry, 2-(But-3-yn-2-yl)-5-nitrothiophene has been explored for its potential as a building block in the synthesis of novel pharmaceuticals. Recent research has highlighted its utility in the development of antiviral and anticancer agents. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent antiviral activity against several strains of influenza virus. The nitro group, in particular, plays a crucial role in enhancing the biological activity by facilitating electron-withdrawing effects and improving cellular uptake.

Beyond its medicinal applications, 2-(But-3-yn-2-yl)-5-nitrothiophene has also found use in materials science. Its unique electronic properties make it suitable for the fabrication of organic semiconductors and photovoltaic materials. A recent study in the Journal of Materials Chemistry C reported that thin films composed of this compound exhibit excellent charge transport characteristics, making them promising candidates for next-generation electronic devices.

The synthesis of 2-(But-3-yn-2-yl)-5-nitrothiophene typically involves multi-step processes, including the formation of the thiophene ring and subsequent functionalization with the butynyl and nitro groups. One common synthetic route involves the reaction of 5-bromothiophene with butynylmagnesium bromide followed by nitration. Advances in synthetic methodologies have led to more efficient and scalable production methods, which are essential for both research and industrial applications.

In terms of safety and handling, while 2-(But-3-yn-2-yl)-5-nitrothiophene is not classified as a hazardous material, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) should be used, and the compound should be stored in a well-ventilated area to minimize exposure risks.

The future prospects for 2-(But-3-yn-2-yl)-5-nitrothiophene are promising. Ongoing research continues to uncover new applications and derivatives, further expanding its utility across various scientific disciplines. As synthetic methods become more refined and our understanding of its properties deepens, this compound is likely to play an increasingly important role in advancing both fundamental science and practical technologies.

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